Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H19NO2/c1-8(2)11(12(14)15-3)7-13-5-9-4-10(9)6-13/h9-10H,4-7H2,1-3H3 |
InChI Key |
MTBMPGRPOHFCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CN1CC2CC2C1)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate generally involves constructing the 3-azabicyclo[3.1.0]hexane core followed by functionalization with the methyl 3-methyl-but-2-enoate side chain. Key synthetic approaches reported in the literature and patents include:
1,3-Dipolar Cycloaddition Reactions: The formation of the 3-azabicyclo[3.1.0]hexane skeleton is efficiently achieved via 1,3-dipolar cycloaddition (1,3-DC) of cyclopropenes with azomethine ylides. This method allows the formation of bis-spirocyclic derivatives and related bicyclic azabicyclohexane frameworks in moderate to good yields.
Substituted 3-Azabicyclo[3.1.0]hexane Synthesis: Patents WO2017115205A1 and US20170183328A1 describe processes to synthesize substituted 3-azabicyclo[3.1.0]hexanes, including those bearing methyl and alkyl substituents, which are structurally similar to the target compound. These methods involve multi-step synthetic sequences starting from azetidines or related nitrogen-containing precursors, followed by ring closure and functional group transformations to yield the bicyclic core with desired substituents.
Esterification and Side Chain Introduction: The methyl 3-methyl-but-2-enoate moiety is typically introduced via esterification or alkylation reactions on the bicyclic amine intermediate. This step often involves the use of methyl 3-methyl-but-2-enoic acid derivatives or activated esters under controlled conditions to ensure regioselectivity and retention of stereochemistry.
Detailed Synthetic Route Example
A representative synthetic route based on patent WO2017115205A1 and related literature can be summarized as follows:
This route emphasizes the cycloaddition as the key step for constructing the bicyclic framework, followed by selective esterification to install the methyl 3-methyl-but-2-enoate group.
Research Outcomes and Yields
The 1,3-dipolar cycloaddition approach yields bicyclic azabicyclohexane derivatives in moderate to good yields (60-80%) , demonstrating the efficiency and reliability of this method.
Subsequent esterification steps to attach the methyl 3-methyl-but-2-enoate side chain typically provide yields ranging from 50% to 75% , depending on reaction conditions and purity of intermediates.
The stereochemical integrity of the bicyclic core is generally well-preserved through these steps, which is critical for the biological activity of the compound.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of the azabicyclo[3.1.0]hexane system and the α,β-unsaturated ester. Key comparisons include:
Key Observations :
- Functional Group Impact: The hydrochloride salt in derivatives enhances aqueous solubility compared to free bases.
- Synthetic Complexity : The target compound’s synthesis may share steps with ’s Procedure A/B (reflux with amines) or ’s protection/deprotection sequences, though specifics are unclear .
Physicochemical Properties
Limited data are available for direct comparison, but elemental analysis for compound 3b () provides a benchmark:
Biological Activity
Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate (CAS: 2940936-69-4) is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
Molecular Formula: C12H19NO2
Molecular Weight: 209.29 g/mol
Purity: 95%
IUPAC Name: methyl 2-((3-azabicyclo[3.1.0]hexan-3-yl)methyl)-3-methylbut-2-enoate
The structure of the compound can be represented by the following SMILES notation:
O=C(OC)C(CN1CC2C(C2)C1)=C(C)C .
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various receptors, particularly in the central nervous system. The compound is noted for its potential as an opioid receptor antagonist, which may have implications for pain management and treatment of pruritus.
Opioid Receptor Interaction
A study focused on azabicyclo[3.1.0]hexane derivatives found that modifications to the molecular structure, such as the addition of a methyl group, significantly enhanced binding affinity to μ-opioid receptors . This suggests that this compound could exhibit similar properties, warranting further investigation into its pharmacological effects.
Study on μ-opioid Receptor Antagonism
In a study examining a new class of opioid ligands, researchers synthesized various azabicyclo[3.1.0]hexane compounds and tested their efficacy as μ-opioid receptor antagonists. The findings indicated that certain structural modifications led to improved antagonist activity, highlighting the potential of compounds like this compound for therapeutic applications .
Calcium Channel Modulation
Research has also explored the calcium antagonist properties of related compounds in the azabicyclo family. These studies demonstrated that some derivatives could inhibit voltage-sensitive calcium channels effectively, suggesting a possible mechanism for modulating neurotransmitter release and influencing pain pathways .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate?
- Copper-mediated intramolecular cyclopropanation : N-Allyl enamine carboxylates undergo cyclization using CuBr (aerobic) or CuBr₂/PhIO₂ to form the 3-azabicyclo[3.1.0]hexane core. This method achieves high yields and stepwise control .
- Palladium-catalyzed cyclopropanation : Utilizes N-tosylhydrazones and internal alkenes to synthesize derivatives with high diastereoselectivity .
- Thermolysis of 2H-azirines : Rearrangement of allyl-substituted 2H-azirines via transient vinyl nitrenes generates the bicyclic structure, often accompanied by side products like indoles or pyridines depending on substituents .
Q. How can the structure of this compound be characterized experimentally?
- X-ray crystallography : Single-crystal analysis (e.g., triclinic system, empirical formula C₂₆H₃₅N₃O₄) provides precise stereochemical and bond-length data .
- Spectroscopic methods :
- NMR : Distinct signals for the methyl ester (δ ~3.6 ppm), cyclopropane protons (δ ~1.2–2.5 ppm), and conjugated enoate (δ ~5.8–6.5 ppm).
- HRMS : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
- Pd(0)-catalyzed C–H functionalization : Trifluoroacetimidoyl chloride electrophiles induce enantioselective cyclization, achieving >90% ee. Subsequent nucleophilic additions (e.g., Grignard reagents) retain stereochemical integrity due to the rigid cyclopropane scaffold .
- Chiral auxiliaries : Use of tert-butyl or benzyl carbamates in intermediates to direct stereochemistry during cyclopropanation .
Q. How can modifications to the bicyclic core enhance biological activity?
- Amino-functionalization : Introducing amino groups (e.g., via reductive amination) increases ligand-binding capacity for targets like GPCRs or kinases .
- Chloropyridinyl substitution : Enhances π-stacking interactions in enzyme active sites, as seen in antiviral and anticancer analogs .
- Diastereoselective reduction : NaBH₃CN/AcOH selectively reduces double bonds in the enoate moiety, altering pharmacokinetic properties .
Q. What oxidative transformations are feasible for the bicyclic core?
- Cyclopropane ring-opening : Treatment with PhIO₂ or O₂ converts 3-azabicyclo[3.1.0]hexenes into polysubstituted pyridines via radical intermediates .
- Electrophilic halogenation : Bromination at the α-position of the enoate group enables further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Data Contradictions and Resolution
Q. Why do cyclopropanation methods yield varying product distributions?
- Catalyst-dependent pathways : Copper-mediated reactions favor 3-azabicyclo[3.1.0]hexenes, while palladium catalysis produces more stable bicyclohexanes due to differing transition states .
- Substituent effects : Bulky groups (e.g., tert-butyl) on the enamine precursor hinder nitrene electrocyclization, reducing indole byproduct formation .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
